Cas no 2229617-06-3 (1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile)
1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile
- 2229617-06-3
- EN300-1768454
- 1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile
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- Inchi: 1S/C9H16N2/c1-11(2)7-6-9(8-10)4-3-5-9/h3-7H2,1-2H3
- InChI Key: CVGAVBARUBZAJW-UHFFFAOYSA-N
- SMILES: N(C)(C)CCC1(C#N)CCC1
Computed Properties
- Exact Mass: 152.131348519g/mol
- Monoisotopic Mass: 152.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 27Ų
1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1768454-0.05g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1768454-0.1g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1768454-0.25g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1768454-0.5g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 0.5g |
$987.0 | 2023-09-20 | ||
| Enamine | EN300-1768454-1.0g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 1g |
$1029.0 | 2023-05-23 | ||
| Enamine | EN300-1768454-2.5g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1768454-5.0g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 5g |
$2981.0 | 2023-05-23 | ||
| Enamine | EN300-1768454-10.0g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 10g |
$4421.0 | 2023-05-23 | ||
| Enamine | EN300-1768454-1g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 1g |
$1029.0 | 2023-09-20 | ||
| Enamine | EN300-1768454-5g |
1-[2-(dimethylamino)ethyl]cyclobutane-1-carbonitrile |
2229617-06-3 | 5g |
$2981.0 | 2023-09-20 |
1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile
Introduction to 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile (CAS No: 2229617-06-3)
1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile (CAS No: 2229617-06-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its cyclobutane core substituted with a nitrile group and a dimethylaminoethyl side chain, exhibits unique structural and chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile consists of a rigid cyclobutane ring, which provides stability and rigidity to the molecule, while the nitrile group introduces a polar and electrophilic center. The presence of the dimethylaminoethyl side chain further enhances the compound's reactivity and solubility, making it suitable for further functionalization and derivatization. These structural features have positioned this compound as an intriguing subject for synthetic chemists and pharmacologists.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile. The compound's unique chemical profile suggests that it may interact with biological targets in novel ways, potentially leading to the development of new drugs with improved efficacy and reduced side effects. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain enzymes and receptors, making it a valuable scaffold for drug discovery.
One of the most compelling aspects of 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile is its potential as a building block for more complex molecules. The nitrile group can be easily converted into other functional groups such as amides or carboxylic acids, while the dimethylaminoethyl side chain can be modified to introduce additional biological activity. This versatility makes it an attractive candidate for medicinal chemists who are seeking to design and synthesize novel therapeutic agents.
The synthesis of 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile is another area of interest. Researchers have developed several synthetic routes to access this compound, each with its own advantages and limitations. One common approach involves the reaction of cyclobutanone derivatives with appropriate nitrile-forming reagents, followed by functionalization of the side chain. These synthetic strategies have been optimized to ensure high yields and purity, making it feasible to produce sufficient quantities for further studies.
Recent advances in computational chemistry have also played a crucial role in understanding the behavior of 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers to predict its pharmacological activity. These computational tools are essential for guiding experimental design and optimizing drug candidates for better performance.
The potential applications of 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile extend beyond traditional pharmaceuticals. Its unique properties make it suitable for use in agrochemicals, materials science, and other industrial applications. For instance, derivatives of this compound could be developed as novel pesticides or herbicides due to their ability to interact with biological targets in plants and pests.
In conclusion, 1-2-(dimethylamino)ethylcyclobutane-1-carbonitrile (CAS No: 2229617-06-3) is a versatile and promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic accessibility, make it an attractive candidate for further exploration. As research continues to uncover new applications and functionalities, this compound is likely to play an important role in advancing our understanding of organic chemistry and its applications in medicine.
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